molecular formula C20H23N3O2 B2885031 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea CAS No. 886902-96-1

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea

Cat. No.: B2885031
CAS No.: 886902-96-1
M. Wt: 337.423
InChI Key: KBZBRFRCZKMKBN-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,4-dihydro-2H-pyrrole ring, an ethoxyphenyl group, and a 4-methylphenyl substituent. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-25-18-12-10-17(11-13-18)23(19-5-4-14-21-19)20(24)22-16-8-6-15(2)7-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZBRFRCZKMKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea is a synthetic compound belonging to the class of urea derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a pyrrolidine ring and ethoxy and methyl phenyl groups. Its chemical formula is C_{20}H_{23N_3O_2 with a molecular weight of approximately 337.42 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to receptors could influence cellular signaling cascades.

Biological Activity Studies

Research has focused on the compound's antimalarial and cytotoxic properties.

Antimalarial Activity

A study investigated a series of urea derivatives for their in vitro antimalarial activity against the chloroquine-resistant 3D7 strain of Plasmodium falciparum. The findings indicated that compounds similar to this compound exhibited significant antimalarial activity with IC50 values ranging from 0.09 to 7.2 µM. Notably, derivatives with specific substitutions showed enhanced potency and selectivity against the parasite compared to mammalian cell lines (HepG2) .

Compound IDIC50 (µM)Selectivity Index
Compound A0.4030
Compound B0.4725
Compound C0.4228

Cytotoxicity Assessment

The cytotoxic effects were evaluated alongside antimalarial activity. Compounds were tested against HepG2 cells, revealing that while some derivatives were potent against P. falciparum, they also exhibited varying degrees of cytotoxicity. This highlights the importance of selectivity in drug design .

Case Studies

In one notable case study involving urea derivatives, researchers synthesized and tested several compounds structurally related to our target compound. The study provided insights into structure-activity relationships (SAR), indicating that modifications at the phenyl rings significantly impacted both antimalarial efficacy and cytotoxicity profiles .

Comparative Analysis

Comparative studies with similar compounds revealed that variations in substituents on the urea moiety can lead to significant differences in biological activity:

Compound NameAntimalarial Activity (IC50)Cytotoxicity (HepG2)
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-u0.42 µMModerate
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-u0.35 µMLow
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(phenyl)-3-u>10 µMHigh

Comparison with Similar Compounds

Urea Derivatives with Aryl Substituents

Compound 12 (1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea) shares structural similarities with the target compound. Key differences include:

  • Core Structure : Compound 12 incorporates a triazine-morpholine scaffold instead of a dihydro-pyrrole ring.
  • Synthetic Yield : Compound 12 was synthesized in 33% yield under conditions similar to other urea derivatives, suggesting that the target compound’s synthesis might face comparable efficiency challenges .

Data Table 1: Comparison of Urea Derivatives

Compound Core Structure Key Substituents Synthetic Yield Potential Application
Target Compound Dihydro-pyrrole 4-Ethoxyphenyl, 4-methylphenyl Not Reported Hypothetical enzyme modulation
Compound 12 Triazine-morpholine 4-Methylphenyl, morpholine 33% Kinase inhibition

Chalcone Derivatives with Fluorophenyl Groups

Key comparisons include:

  • Dihedral Angles : Chalcone derivatives exhibit dihedral angles between aryl rings ranging from 7.14° to 56.26°, which influence molecular planarity and intermolecular interactions. The ethoxyphenyl and methylphenyl groups in the target compound may similarly affect its conformational flexibility .
  • Electronic Effects : The ethoxy group in the target compound is electron-donating, whereas fluorophenyl groups in chalcones are electron-withdrawing. This difference could modulate binding affinity in biological systems .

Pesticide-Related Compounds

The pesticide etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene) shares a 4-ethoxyphenyl substituent with the target compound. Key distinctions:

  • Functional Groups: Etofenprox contains an ether linkage and phenoxybenzene, whereas the target compound’s urea backbone may enable hydrogen bonding, a critical feature for enzyme inhibition .
  • Applications : Etofenprox is a pyrethroid insecticide, suggesting that the ethoxyphenyl group in the target compound might contribute to agrochemical activity if similarly functionalized .

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